molecular formula C18H21N3O5S B4619389 N-{4-[(butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide

N-{4-[(butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide

Cat. No. B4619389
M. Wt: 391.4 g/mol
InChI Key: IZWVYUOVGYRZIL-UHFFFAOYSA-N
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Description

"N-{4-[(butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide" likely exhibits properties and reactions similar to those of its structural analogs. Compounds with nitrophenylacetamide groups and substituted phenyl rings are of significant interest due to their potential applications in materials science and pharmaceuticals. They can serve as intermediates in the synthesis of more complex molecules or possess intrinsic biological activities.

Synthesis Analysis

Synthetic approaches for compounds like "N-{4-[(butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide" often involve multi-step reactions, starting from simple precursors. A common method might include the nitration of phenyl rings, followed by the introduction of the butylamino sulfonyl group through sulfonation reactions. Reductive carbonylation of nitrobenzene to form related compounds, utilizing catalysts such as Pd(II)-complexes, demonstrates the complexity and specificity required in such syntheses (Vavasori et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-{4-[(butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide" is often elucidated using X-ray crystallography. These studies reveal the spatial arrangement of atoms, molecular conformations, and potential for hydrogen bonding, crucial for understanding reactivity and physical properties. For instance, the structural investigation of 2-amino derivatives of 5-nitrophenylacetamide highlights the importance of substituent orientation and its impact on material properties (Clark et al., 2000).

Scientific Research Applications

  • Non-Linear Optical Materials : A study investigated the structures of potential non-linear optical (NLO) materials, including derivatives of phenylacetamide, for their applicability in NLO applications. However, certain derivatives crystallize in a centrosymmetric space group, rendering them inappropriate for NLO applications (Clark et al., 2000).

  • Organic Non-Linear Optical Material : Another compound closely related to N-{4-[(butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide, known as N-(3-nitro­phenyl)­acet­amide, has been identified as an organic non-linear optical material. It crystallizes in a monoclinic system, indicating potential use in optical technologies (L. Mahalakshmi et al., 2002).

  • Synthesis and Characterization of Metallophthalocyanines : A derivative of phenylacetamide was used in the synthesis of new zinc(II), magnesium (II), and nickel (II) phthalocyanines. These metallophthalocyanines, with increased solubility compared to unsubstituted phthalocyanines, are soluble in various organic solvents, indicating their potential in various chemical applications (M. Ağırtaş & M. S. İzgi, 2009).

  • Metabolism of Hydroxamic Acids in Carcinogenesis : A study on the metabolism of aromatic amines into hydroxamic acids discusses the role of N,O-sulfonation in chemical carcinogenesis. This research provides insights into the biochemical pathways and potential carcinogenic effects of compounds related to N-{4-[(butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide (G. Mulder & J. Meerman, 1983).

  • Inhibition of Anion Transport in Plants : A study explored the effects of amino-reactive disulfonic stilbene derivatives on anion uptake in corn root protoplasts. Compounds structurally similar to N-{4-[(butylamino)sulfonyl]phenyl}-2-(2-nitrophenyl)acetamide inhibited certain anion uptakes, offering potential applications in plant physiology and agriculture (Willy Lin, 1981).

  • Antibacterial Activity Against MRSA : N-substituted phenyl acetamide benzimidazole derivatives were synthesized and analyzed for their activity against Methicillin Resistant Staphylococcus aureus (MRSA). One derivative, structurally related to the compound , showed potent antibacterial activity, suggesting potential applications in developing new antibacterial agents (S. Chaudhari et al., 2020).

  • Antimicrobial Activity of Azo Complexes : A coupling reaction involving N-(4-hydroxyphenyl)acetamide resulted in the formation of new bidentate azo ligands. These ligands, when treated with metal ions, formed complexes that exhibited antimicrobial activities, indicating potential use in biomedical applications (T. Fahad, 2017).

properties

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-2-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-2-3-12-19-27(25,26)16-10-8-15(9-11-16)20-18(22)13-14-6-4-5-7-17(14)21(23)24/h4-11,19H,2-3,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWVYUOVGYRZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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